molecular formula C9H16Cl2N2 B12207846 4-Isopropylbenzene-1,3-diamine dihydrochloride

4-Isopropylbenzene-1,3-diamine dihydrochloride

Cat. No.: B12207846
M. Wt: 223.14 g/mol
InChI Key: CHAXCYOLIXCALZ-UHFFFAOYSA-N
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Description

4-Isopropylbenzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, featuring two amine groups at the 1 and 3 positions and an isopropyl group at the 4 position. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylbenzene-1,3-diamine dihydrochloride typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amine groups. The reduction can be achieved using hydrogenation or chemical reduction methods such as using zinc powder in ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The nitration is carried out under controlled conditions to ensure the selective introduction of nitro groups. The reduction process is then optimized for high yield and purity, often using catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropylbenzene-1,3-diamine dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The isopropyl group can also affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylbenzene-1,3-diamine dihydrochloride is unique due to the presence of the isopropyl group at the 4 position, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other phenylenediamine isomers and can lead to different applications and properties .

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

4-propan-2-ylbenzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-6(2)8-4-3-7(10)5-9(8)11;;/h3-6H,10-11H2,1-2H3;2*1H

InChI Key

CHAXCYOLIXCALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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